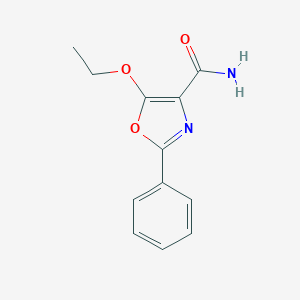
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as EPOC or Ethylphenyloxazolylcarboxamide and has a molecular formula of C12H12N2O3.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are numerous future directions for research involving 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide. One potential area of study is its use as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Other potential areas of study include its use as a ligand for metal complexes and its potential for use in the development of new fluorescent probes for detecting metal ions.
Conclusion:
In conclusion, 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis and potential for use as a fluorescent probe make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases.
Métodos De Síntesis
The synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods, including the reaction of ethyl phenyl ketoxime with ethyl chloroformate and subsequent cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate and hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
The potential applications of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in scientific research are numerous. This compound has been studied for its anticancer, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propiedades
Número CAS |
128242-87-5 |
|---|---|
Nombre del producto |
5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,15) |
Clave InChI |
VADKFYFJRQGHIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
SMILES canónico |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N |
Sinónimos |
5-ETHOXY-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



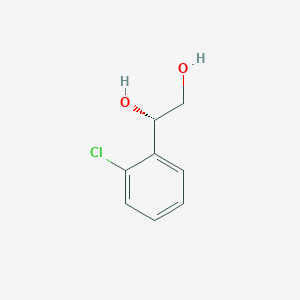
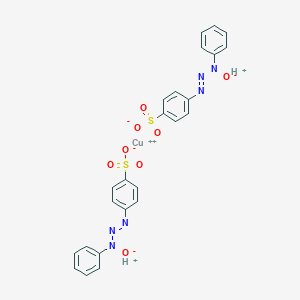
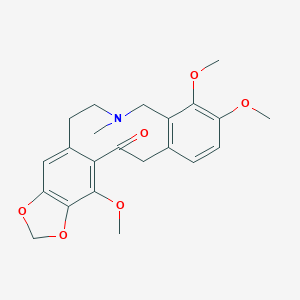
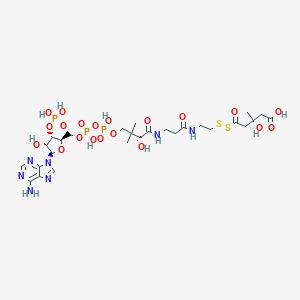
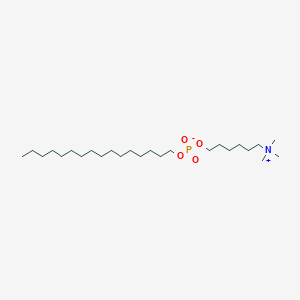
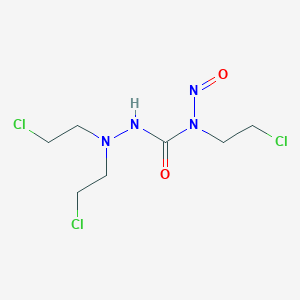
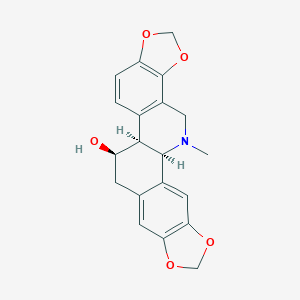
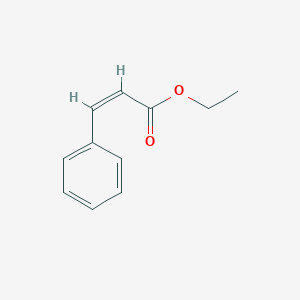
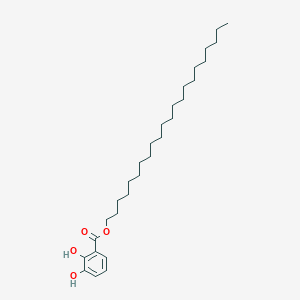
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
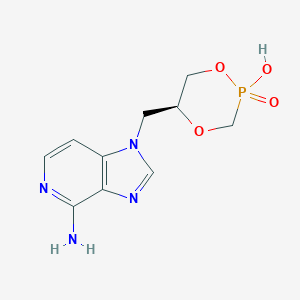
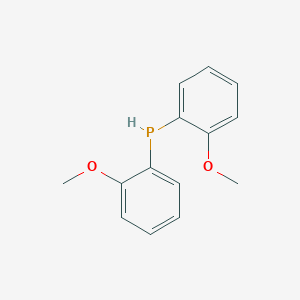
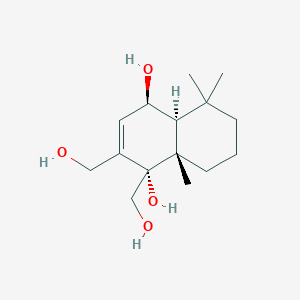
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)